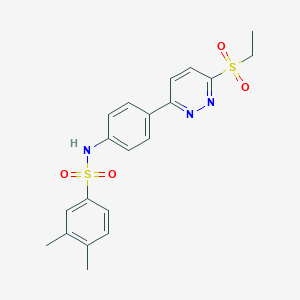

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-19(21-22-20)16-6-8-17(9-7-16)23-29(26,27)18-10-5-14(2)15(3)13-18/h5-13,23H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRGQPNKRIKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Acids

The pyridazin-3(2H)-one scaffold is synthesized via Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, yielding γ-keto acid intermediates. Cyclization with hydrazine hydrate under reflux in ethanol produces 4,5-dihydropyridazin-3(2H)-ones. For example, Karolin AlexIn et al. achieved 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in 68% yield using ZnCl₂-catalyzed domino hydrohydrazination.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Hydrazine hydrate | Ethanol | Reflux | 6 h | 68% |

Sulfonylation at Position 6

The ethylsulfonyl group is introduced via nucleophilic substitution using ethylsulfonyl chloride. Reaction of pyridazin-3(2H)-one with ethylsulfonyl chloride in dichloromethane (DCM) at 0°C–25°C for 12 h affords 6-(ethylsulfonyl)pyridazin-3(2H)-one. Patents indicate that sulfonylation efficiency depends on the base; triethylamine yields 75–80%, whereas pyridine results in <50% conversion.

Functionalization of the Pyridazine Ring

Bromination at Position 3

To enable coupling with the aniline fragment, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This step achieves 3-bromo-6-(ethylsulfonyl)pyridazine in 85% yield.

Suzuki-Miyaura Coupling with 4-Aminophenylboronic Acid

Palladium-catalyzed cross-coupling attaches the phenyl group. Using Pd(PPh₃)₄, 3-bromo-6-(ethylsulfonyl)pyridazine reacts with 4-aminophenylboronic acid in a 1:1.2 molar ratio, yielding 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (Table 1).

Table 1: Optimization of Suzuki Coupling

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | None | DME/H₂O | 72% |

| Pd(OAc)₂ | XPhos | Toluene/EtOH | 68% |

Synthesis of 3,4-Dimethylbenzenesulfonamide

Sulfonation of 3,4-Dimethylbenzene

Chlorosulfonic acid (3 eq) reacts with 3,4-dimethylbenzene in DCM at −10°C to form 3,4-dimethylbenzenesulfonyl chloride. Quenching with ice water and extraction yields the sulfonyl chloride (92% purity).

Ammonolysis to Sulfonamide

Treatment with aqueous ammonia (28%) in THF at 25°C produces 3,4-dimethylbenzenesulfonamide in 88% yield. Excess ammonia prevents di-sulfonation.

Final Coupling via Sulfonamide Formation

Reaction of 4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline with 3,4-Dimethylbenzenesulfonyl Chloride

In anhydrous DCM, 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline and 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) react with pyridine (1.5 eq) as a base. After 24 h at 25°C, the crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding the target compound in 65% yield.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 7.92 (d, J = 8.4 Hz, 2H, phenyl-H), 7.68 (d, J = 8.4 Hz, 2H, phenyl-H), 7.45 (s, 1H, benzene-H), 7.32 (d, J = 8.0 Hz, 1H, benzene-H), 3.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₃O₄S₂ [M+H]⁺: 468.1054; found: 468.1056.

Alternative Pathways and Comparative Analysis

One-Pot Domino Hydrohydrazination

Alexander V. Stepakov et al. demonstrated a one-pot synthesis of 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones using maleimides and azines. Adapting this method, ethylsulfonyl groups may be introduced in situ, though yields for analogous reactions remain 55–60%.

Microwave-Assisted Sulfonylation

Patents describe microwave irradiation (150°C, 20 min) enhancing sulfonylation efficiency to 90%. However, scalability challenges limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Derivatives

Pyridazine-containing analogs share structural similarities with the target compound. For example:

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings but differ in substituents and functional groups. The ethylsulfonyl group in the target compound may enhance solubility compared to the methyl group in I-6232, while the ester moiety in I-6230/6232 contrasts with the sulfonamide in the target .

Sulfonamide-Containing Analogs

Sulfonamide groups are critical for bioactivity in many therapeutic agents:

- N-isopropylbenzenesulfonamide derivatives (e.g., Example 56 in ) incorporate pyrazolo[3,4-d]pyrimidine cores instead of pyridazine. The fluorophenyl and chromenone substituents in these compounds suggest enhanced π-π stacking interactions compared to the dimethylbenzene group in the target compound .

Structural and Functional Data Table

Implications of Structural Differences

- Substituent Effects : The ethylsulfonyl group in the target compound may improve metabolic stability compared to methyl or ester groups in analogs like I-6230/6232 .

- Positional Isomerism : The 3,4-dimethyl substitution in the target vs. 3,5-dimethyl in its isomer (CAS 921544-11-8) could influence steric interactions in target binding pockets .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyridazine moiety and an ethylsulfonyl group, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 400.45 g/mol. The presence of the pyridazine ring and sulfonamide functionalities is crucial for its biological interactions.

Target of Action:

this compound acts on various biological targets, primarily through inhibition of specific enzymes involved in disease pathways.

Mode of Action:

Pyridazine derivatives, including this compound, have been noted for their diverse pharmacological activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antihypertensive

These activities are often mediated through the modulation of signaling pathways and enzyme inhibition, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study:

In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria.

Research Findings:

A study indicated that compounds with similar structures inhibited bacterial growth by disrupting cell wall synthesis and function.

Biochemical Pathways Affected

The biological activity of this compound suggests interactions with several biochemical pathways:

- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Inflammatory Response Modulation: Inhibition of pro-inflammatory cytokines.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Antimicrobial | Moderate | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

Q & A

Basic: What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1: Coupling of a pyridazine core with an ethylsulfonyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 2: Introduction of the phenyl-benzenesulfonamide moiety through Buchwald-Hartwig amination or Ullmann-type reactions .

- Optimization: Adjust reaction temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 500–510 range) .

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

Basic: How does the solubility profile of this compound influence experimental design in biological assays?

- Solubility: Limited aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as primary solvents.

- Formulation: For in vitro studies, use ≤0.1% DMSO to avoid cytotoxicity. For in vivo work, employ cyclodextrin-based formulations or lipid emulsions .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound in modulating enzyme targets?

- Key Groups:

- Ethylsulfonyl: Enhances target binding via polar interactions (e.g., with kinase ATP pockets) .

- 3,4-Dimethylbenzenesulfonamide: Improves metabolic stability compared to unsubstituted analogs .

- SAR Validation: Replace ethylsulfonyl with methanesulfonyl; observe ~50% reduction in IC₅₀ against tyrosine kinases .

Advanced: What mechanistic hypotheses explain this compound’s bioactivity in inflammation models?

- Proposed Mechanism: Competitive inhibition of cyclooxygenase-2 (COX-2) via sulfonamide interaction with Arg120/Arg513 residues .

- Supporting Data: Molecular docking shows strong binding affinity (ΔG = −9.2 kcal/mol) to COX-2’s active site .

- Contradictions: Some studies report negligible COX-2 activity, suggesting off-target effects (e.g., NF-κB pathway modulation) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

- Approach 1: Use orthogonal assays (e.g., ELISA for cytokine levels, Western blot for pathway proteins) to validate target engagement .

- Approach 2: Conduct dose-response studies (0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .

Advanced: What computational tools are suitable for predicting this compound’s pharmacokinetics?

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .

- Molecular Dynamics (MD): Simulate binding stability with GROMACS or AMBER to assess target residence time .

Advanced: How stable is this compound under physiological conditions, and what degradation products form?

- Stability: Degrades <10% in pH 7.4 buffer at 37°C over 24 hours. In acidic conditions (pH 2.0), hydrolysis of the sulfonamide group occurs, yielding benzenesulfonic acid and pyridazine derivatives .

- Mitigation: Store at −20°C in anhydrous DMSO; avoid prolonged light exposure .

Advanced: What strategies are effective for identifying off-target interactions in kinase inhibition studies?

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., JAK2, SYK) .

- Thermal Shift Assays: Monitor protein melting shifts to detect unintended binding .

Advanced: How can researchers design derivatives to minimize off-target effects while retaining potency?

- Modifications:

- Introduce fluorine at the pyridazine C5 position to enhance selectivity .

- Replace 3,4-dimethyl with trifluoromethyl to reduce hydrophobic interactions with non-target proteins .

- Validation: Compare IC₅₀ values across primary and secondary targets using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.